Dimethyl 2-iodobenzene-1,3-dicarboxylate
Overview
Description
Dimethyl 2-iodobenzene-1,3-dicarboxylate is an organic compound with the molecular formula C10H9IO4. It is a derivative of isophthalic acid, where two carboxyl groups are esterified with methanol, and one of the benzene ring’s hydrogen atoms is substituted with an iodine atom. This compound is known for its utility in organic synthesis and its role as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 2-iodobenzene-1,3-dicarboxylate can be synthesized through several methods. One common approach involves the iodination of dimethyl isophthalate. The reaction typically uses iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions to introduce the iodine atom into the aromatic ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale iodination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-iodobenzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl compounds.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution Reactions: Various substituted isophthalates.
Coupling Reactions: Biaryl compounds.
Reduction Reactions: Dimethyl 2-hydroxybenzene-1,3-dicarboxylate.
Scientific Research Applications
Dimethyl 2-iodobenzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, which can be used in drug discovery and development.
Medicine: The compound is involved in the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of dimethyl 2-iodobenzene-1,3-dicarboxylate depends on the specific reactions it undergoes. In substitution reactions, the iodine atom is typically displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the compound acts as an electrophile, participating in the formation of carbon-carbon bonds through palladium-catalyzed processes.
Comparison with Similar Compounds
Dimethyl 2-iodobenzene-1,3-dicarboxylate can be compared with other similar compounds, such as:
Dimethyl 2-bromobenzene-1,3-dicarboxylate: Similar in structure but with a bromine atom instead of iodine. It is less reactive in coupling reactions due to the lower reactivity of the carbon-bromine bond.
Dimethyl 2-chlorobenzene-1,3-dicarboxylate: Contains a chlorine atom, which is even less reactive than bromine in substitution and coupling reactions.
Dimethyl 2-fluorobenzene-1,3-dicarboxylate: The fluorine atom is highly electronegative, making the compound less reactive in nucleophilic substitution reactions but useful in other contexts due to the strong carbon-fluorine bond.
The uniqueness of this compound lies in the high reactivity of the carbon-iodine bond, making it particularly useful in various organic synthesis applications.
Properties
IUPAC Name |
dimethyl 2-iodobenzene-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO4/c1-14-9(12)6-4-3-5-7(8(6)11)10(13)15-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLBZWRGFUJZKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)C(=O)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559954 | |
Record name | Dimethyl 2-iodobenzene-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70559954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106589-18-8 | |
Record name | Dimethyl 2-iodobenzene-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70559954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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